molecular formula C18H21N3O5S B2588753 4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-3-(morpholin-4-yl)-4-oxobutanoic acid CAS No. 876894-44-9

4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-3-(morpholin-4-yl)-4-oxobutanoic acid

Cat. No.: B2588753
CAS No.: 876894-44-9
M. Wt: 391.44
InChI Key: QICSHKAUWMRCAT-UHFFFAOYSA-N
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Description

4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-3-(morpholin-4-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C18H21N3O5S and its molecular weight is 391.44. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-3-(morpholin-4-yl)-4-oxobutanoic acid are not yet fully understood due to the lack of specific studies on this compound. Based on the known properties of similar compounds, it can be hypothesized that this compound may interact with various enzymes, proteins, and other biomolecules. For instance, indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular receptors.

Cellular Effects

The cellular effects of this compound are currently unknown. Similar compounds have been found to influence cell function in various ways. For example, certain indole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities , suggesting that this compound may also have similar effects on cells.

Molecular Mechanism

Similar compounds have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-3-morpholin-4-yl-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-25-13-4-2-12(3-5-13)14-11-27-18(19-14)20-17(24)15(10-16(22)23)21-6-8-26-9-7-21/h2-5,11,15H,6-10H2,1H3,(H,22,23)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICSHKAUWMRCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(CC(=O)O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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